Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate is a synthetic compound that belongs to the class of benzoate esters. It features a trifluoromethyl group and a piperidine moiety, making it of interest in medicinal chemistry for its potential biological activities. The compound's structure suggests it may have applications in pharmacology, particularly in the development of new therapeutic agents.
This compound is classified under the category of fluorinated organic compounds. Fluorinated compounds are known for their unique chemical properties, which can enhance the biological activity and metabolic stability of drugs. Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate is derived from the esterification of benzoic acid derivatives with piperidine-based amines, incorporating trifluoromethyl substitutions that can significantly affect its reactivity and interaction with biological targets.
The synthesis of methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate involves several key steps:
The reaction conditions typically involve solvents such as dichloromethane or dimethylformamide, and catalysts like palladium complexes may be employed to enhance yields during coupling reactions .
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate has a complex molecular structure characterized by:
The three-dimensional arrangement of atoms can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial orientation and confirm stereochemistry.
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate can undergo various chemical reactions due to its functional groups:
These reactions highlight the versatility of methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate in synthetic organic chemistry.
The mechanism of action for methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate is not fully elucidated but is hypothesized based on its structural features:
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate exhibits several notable physical properties:
The compound's chemical properties include:
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would further characterize this compound's physical state and behavior under various conditions.
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate has potential applications in several scientific fields:
The synthesis of methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate (CAS 1858249-59-8) typically begins with strategic installation of the piperidine ring onto a fluorinated benzoic acid scaffold. A robust approach involves nucleophilic aromatic substitution (SNAr), where 2,3,4,5-tetrafluorobenzoic acid reacts with piperidine under basic conditions. The ortho-fluorine atoms adjacent to the carboxyl group are highly activated for displacement, enabling regioselective substitution at the C4 position. This step requires careful temperature control (60–80°C) and aprotic solvents like DMF to minimize di-substitution byproducts [1]. Alternative routes employ pre-functionalized piperidine building blocks, such as 4-(boc-piperidinyl) boronic esters, in Suzuki-Miyaura couplings with tetrafluorophenyl intermediates. However, SNAr remains industrially preferred due to fewer synthetic steps and compatibility with later-stage fluorination [5].
Friedel-Crafts acylation enables direct functionalization of the piperidine-benzoate core. After piperidine installation, electrophilic aromatic substitution targets the electron-rich position para to the piperidine nitrogen. Using AlCl₃ or FeCl₃ catalysis, acetyl chloride or chloroacetyl chloride introduces ketone handles at C5 of the benzoate ring. This reaction demands strict exclusion of moisture and stoichiometric control of Lewis acid (1.1–1.3 equiv) to prevent over-acylation or demethylation of the ester group. The acetylated intermediate then undergoes halogenation (e.g., Br₂/FeBr₃) for further derivatization. Yields exceed 75% when using dichloromethane at 0°C due to enhanced electrophile solubility and minimized side reactions [1].
Direct trifluoromethyl substitution employs halogen-exchange (Halex) reactions on trichloro- or tribromo-piperidinyl benzoate precursors. Using anhydrous KF or CsF (3.0 equiv) in sulfolane at 180–220°C, chlorine/fluorine exchange achieves >85% conversion. Microwave-assisted Halex reduces reaction times from 48 hours to <6 hours while improving regioselectivity [2]. For late-stage fluorination, deoxyfluorination agents like DAST (diethylaminosulfur trifluoride) convert C3-alcohol intermediates to the corresponding fluoride. However, DAST risks ester degradation, making PyFluor® (tetramethylfluoroammonium triflate) a superior alternative due to its thermal stability and compatibility with methyl esters [5].
Table 1: Fluorination Methods for Key Intermediates
Starting Material | Fluorination Reagent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
4-piperidinyl-2,3,5-trichlorobenzoate | Anhydrous KF | Sulfolane, 220°C, 48 h | 78% | C2: 92%, C3: 85%, C5: 96% |
3-hydroxy-2,5-difluoro-4-piperidinylbenzoate | PyFluor® | THF, 60°C, 12 h | 83% | C3: 99% |
2,4,6-tribromo-3-fluoro-4-piperidinylbenzoate | CsF | NMP, 180°C, microwave 4h | 91% | C2: 94%, C4: 88%, C6: 93% |
Esterification of 2,3,5-trifluoro-4-piperidin-1-ylbenzoic acid employs classic Fischer–Speier methodology. Thionyl chloride (SOCl₂, 1.5 equiv) converts the acid to its acyl chloride at 65°C under argon, followed by methanol quenching to yield the methyl ester. This two-step process achieves 81% yield with high purity (>95%) after pentane extraction [4]. Alternative one-pot protocols use dimethyl carbonate (DMC) with DBU catalysis under supercritical CO₂ conditions (120°C, 60 bar), eliminating halogenated reagents. While "greener," this method suffers from lower yields (65–70%) and requires specialized equipment. For acid-sensitive substrates, trimethylsilyldiazomethane (TMSD) in methanol provides near-quantitative esterification at room temperature but incurs higher costs [2].
Piperidine serves as a critical bioisostere for piperazine in medicinal chemistry applications, particularly for improving metabolic stability. In OGG1 inhibitors, replacing N-methylpiperazine with N-methylpiperidine enhances microsomal half-lives from 12 min to >45 min due to reduced CYP3A4-mediated oxidation. Molecular docking reveals the piperidine’s chair conformation better fills the hydrophobic pocket of 8-oxoguanine DNA glycosylase, with ΔG binding improvements of 1.8 kcal/mol. This substitution also lowers topological polar surface area (TPSA) by 12%, enhancing membrane permeability. Computational studies (DFT/B3LYP) confirm piperidine’s superior steric compatibility in benzoate-based scaffolds targeting enzyme active sites [1] [3].
Table 2: Bioisosteric Impact on Drug-Like Properties
Parameter | Piperazine Analog | Piperidine Analog | Change (%) |
---|---|---|---|
Metabolic Stability (t½, human liver microsomes) | 12 min | 47 min | +292% |
cLogP | 2.1 | 2.8 | +33% |
TPSA (Ų) | 48.3 | 36.2 | -25% |
OGG1 IC₅₀ | 320 nM | 190 nM | -41% |
Scalable synthesis requires optimization of stoichiometry, catalysts, and workup protocols:
Table 3: Optimized Conditions for Key Synthetic Steps
Reaction Step | Standard Protocol | Optimized Protocol | Improvement |
---|---|---|---|
Piperidine Installation | Piperidine (3.0 equiv), DMF, 24h, 80°C | Cu₂O (5 mol%), 2-MeTHF, 8h, 85°C | Time: -67%, Yield: +22% |
Esterification | SOCl₂/MeOH, 65°C, 72h | TMSD/MeOH, RT, 2h | Time: -97%, Purity: +10% |
Halex Fluorination | KF, sulfolane, 48h, 220°C | CsF, NMP, microwave, 4h, 200°C | Energy use: -65% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4